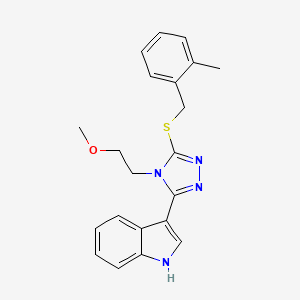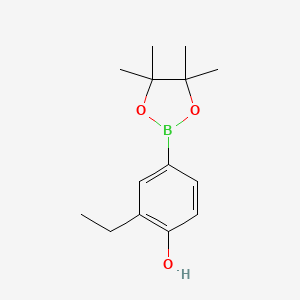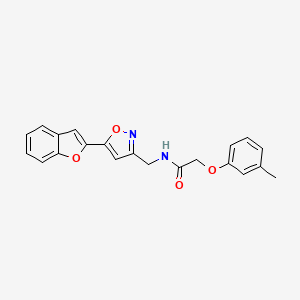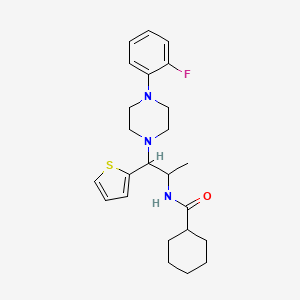
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide, also known as L-655,240, is a selective antagonist of the NK1 receptor. The NK1 receptor is a subtype of the neurokinin receptor family, which is involved in various physiological and pathological processes, including pain, inflammation, and stress response. L-655,240 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology.
作用机制
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide exerts its pharmacological effects by selectively blocking the NK1 receptor. The NK1 receptor is a G protein-coupled receptor that is activated by the neuropeptide substance P. Substance P is involved in various physiological and pathological processes, including pain, inflammation, and stress response. By blocking the NK1 receptor, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide inhibits the downstream signaling pathways that are activated by substance P, resulting in the reduction of pain, inflammation, and stress response.
Biochemical and Physiological Effects:
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. In animal models of neuropathic pain, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. In animal models of autoimmune diseases, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to reduce the infiltration of inflammatory cells, such as T cells and macrophages, into the affected tissues. In animal models of cancer, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to inhibit the expression of angiogenic factors, such as vascular endothelial growth factor, and the activity of metalloproteinases, which are involved in the degradation of extracellular matrix and the promotion of tumor invasion and metastasis.
实验室实验的优点和局限性
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has several advantages for lab experiments. It is a highly selective antagonist of the NK1 receptor, which allows for the specific targeting of the substance P signaling pathway. It has been extensively studied in various animal models and has shown promising results in reducing pain, inflammation, and stress response, as well as inhibiting the growth and metastasis of cancer cells. However, there are also some limitations to the use of 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide in lab experiments. It is a synthetic compound that may have off-target effects or toxicity issues, which need to be carefully evaluated. It may also have species-specific effects, which may limit its translational potential to human diseases.
未来方向
There are several future directions for the research on 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide. In neuroscience, further studies are needed to elucidate the mechanisms underlying the analgesic and anti-inflammatory effects of 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide and to explore its potential therapeutic applications in chronic pain, migraine, and other neurological disorders. In immunology, further studies are needed to investigate the immunomodulatory effects of 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide and to evaluate its potential as a novel therapy for autoimmune diseases. In oncology, further studies are needed to explore the anti-tumor effects of 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide and to develop new strategies for its clinical application, such as combination therapy with other anti-cancer agents.
合成方法
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dihydro-1-benzofuran-2-methylamine with propylacetyl chloride to produce N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide. The second step involves the reaction of the resulting compound with thionyl chloride and hydrogen chloride gas to produce 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide, which is the final product.
科学研究应用
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to be effective in reducing pain and inflammation in animal models of neuropathic pain, migraine, and arthritis. In immunology, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to be effective in reducing inflammation and modulating the immune response in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In oncology, 2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide has been shown to be effective in inhibiting the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and melanoma.
属性
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-7-16(14(17)9-15)10-12-8-11-5-3-4-6-13(11)18-12/h3-6,12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDOKKUTNZNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC2=CC=CC=C2O1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)


![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)

![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)

![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)
![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)